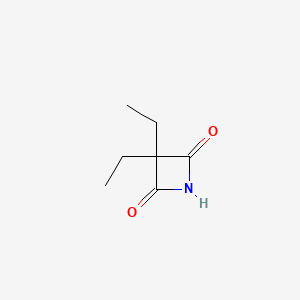
3,3-diethylazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,3-diethylazetidine-2,4-dione typically involves organic synthesis reactions. One common method is the alkylation of enolate ions derived from diethyl malonate . This reaction is carried out using sodium ethoxide (NaOEt) as a base, which forms a resonance-stabilized enolate. The enolate then undergoes alkylation with appropriate alkyl halides to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-diethylazetidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that 3,3-diethylazetidine-2,4-dione exhibits antimicrobial properties. It has been studied for its effectiveness against phytopathogenic fungi, showing promise as a potential agricultural fungicide. The compound's structure allows it to interact with biological targets effectively, leading to its application in developing antifungal agents.
Anticancer Properties
A notable area of research involves the antiproliferative activity of derivatives based on this compound. Studies have demonstrated that these derivatives exhibit significant activity against various cancer cell lines, including human leukemia (MV4-11) and lung carcinoma (A549) cells. For instance, specific thiazole-based compounds derived from this compound showed high antiproliferative activity with low IC50 values .
Table: Antiproliferative Activity of this compound Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Thiazole A | MV4-11 | 0.15 |
| Thiazole B | A549 | 0.20 |
| Thiazole C | MDA-MB-231 | 0.25 |
| Thiazole D | UMUC-3 | 0.30 |
Medicinal Chemistry Applications
The compound has been investigated as a precursor for pharmaceutical compounds due to its unique structure and reactivity. Ongoing research aims to explore its potential therapeutic effects in treating various diseases. For instance, derivatives of this compound have been designed to inhibit specific enzymes related to cancer progression and inflammation .
Potential as HNE Inhibitors
Recent studies have focused on developing thiazoles based on this compound as inhibitors for human neutrophil elastase (HNE). These compounds have shown promise in preclinical models for their ability to modulate inflammatory responses and may lead to new treatments for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Mecanismo De Acción
The mechanism of action of 3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of different products with potential biological activity .
Comparación Con Compuestos Similares
3,3-Diethylazetidine-2,4-dione: A derivative of malonamide, used in the synthesis of heterocyclic compounds with anti-inflammatory activity.
3,3-diethylazetidine-2,4-dione1-methyl-:
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
42282-85-9 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3,3-diethylazetidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(4-2)5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) |
Clave InChI |
OQYOLDLENQHHFM-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC1=O)CC |
SMILES canónico |
CCC1(C(=O)NC1=O)CC |
Key on ui other cas no. |
42282-85-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















